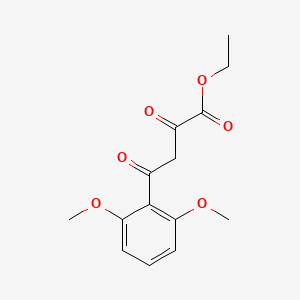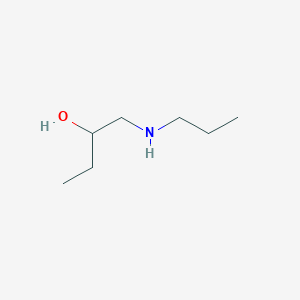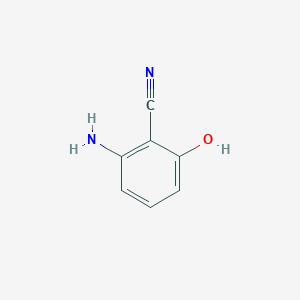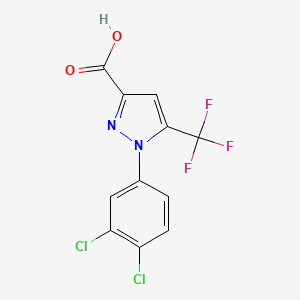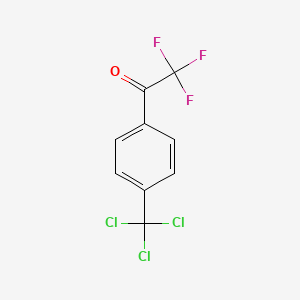
3-Acetamido-6-chloro-4-nitrobenzotrifluoride
概要
説明
3-Acetamido-6-chloro-4-nitrobenzotrifluoride is an organic compound with the molecular formula C9H6ClF3N2O3 It is a derivative of benzotrifluoride, characterized by the presence of acetamido, chloro, and nitro functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetamido-6-chloro-4-nitrobenzotrifluoride typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the nitration of 3-chloro-4-nitrobenzotrifluoride, followed by acylation to introduce the acetamido group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired substitution pattern.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and acylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the final product.
化学反応の分析
Types of Reactions
3-Acetamido-6-chloro-4-nitrobenzotrifluoride undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 3-acetamido-6-chloro-4-aminobenzotrifluoride.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Acetamido-6-chloro-4-nitrobenzotrifluoride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Acetamido-6-chloro-4-nitrobenzotrifluoride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of functional groups such as nitro and acetamido allows it to participate in hydrogen bonding and other interactions, influencing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-Chloro-3-nitrobenzotrifluoride: Similar structure but lacks the acetamido group.
3-Nitrobenzotrifluoride: Lacks both the chloro and acetamido groups.
4-Chloro-3,5-dinitrobenzotrifluoride: Contains an additional nitro group.
Uniqueness
3-Acetamido-6-chloro-4-nitrobenzotrifluoride is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the acetamido group distinguishes it from other benzotrifluoride derivatives, potentially enhancing its interactions with biological targets and expanding its range of applications.
特性
IUPAC Name |
N-[4-chloro-2-nitro-5-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3N2O3/c1-4(16)14-7-2-5(9(11,12)13)6(10)3-8(7)15(17)18/h2-3H,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGPUMKJSHUVMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)C(F)(F)F)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
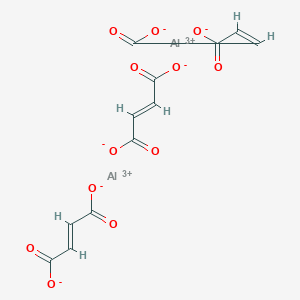
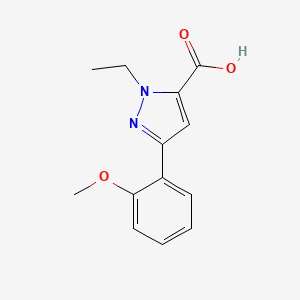

![2-[(Dimethylamino)methyl]-3,5-dimethylphenol](/img/structure/B6326814.png)
